Pyrrolo[2,3-d]pyrimidine derivative 33
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 33 is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its structural similarity to purines, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several key steps. One common method includes the Cu-catalyzed coupling reaction. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, followed by a series of steps involving reagents such as NaI, K2CO3, and CuCl, leads to the formation of pyrrolo[2,3-d]pyrimidine derivatives . Another approach involves microwave-assisted reactions, which have been shown to be efficient and robust .
Industrial Production Methods
Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable and cost-effective methods. Microwave-assisted synthesis is particularly advantageous due to its rapid reaction times and high yields . Additionally, Cu-catalyzed reactions are favored for their green chemistry principles, reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Using reagents like NaClO2 and TEMPO.
Reduction: Often involves hydrogenation reactions.
Substitution: Commonly involves halogenation and amination reactions.
Common Reagents and Conditions
Oxidation: NaClO2, TEMPO, NaClO, and sodium phosphate buffer.
Substitution: CuCl, NaI, K2CO3, and cyclopentylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 33 has been extensively studied for its potential in various scientific fields:
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 33 involves its interaction with multiple molecular targets. It has been shown to inhibit signal transduction pathways that affect cell proliferation, migration, and angiogenesis . The compound can induce cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 33 is unique due to its structural features and biological activities. Similar compounds include:
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold, known for its antitubercular activity.
Toyocamycin: Another natural product with antiviral properties.
Compared to these compounds, this compound offers a broader range of applications, particularly in cancer therapy due to its multi-targeted kinase inhibition properties .
Properties
Molecular Formula |
C25H25ClN6O2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-(3-morpholin-4-ylanilino)-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H25ClN6O2/c1-2-21(33)28-17-6-3-5-16(13-17)23-22-20(26)15-27-24(22)31-25(30-23)29-18-7-4-8-19(14-18)32-9-11-34-12-10-32/h2-8,13-15,24,27H,1,9-12H2,(H,28,33)(H2,29,30,31) |
InChI Key |
HZEPKJAESLPAAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C3C(NC=C3Cl)N=C(N2)NC4=CC(=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
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